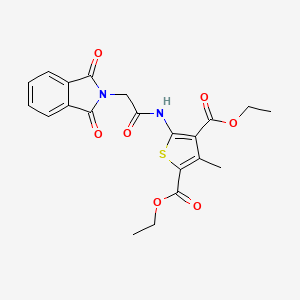

Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative functionalized at the 5-position with a 1,3-dioxoisoindolin-2-yl acetamido group. This compound belongs to a broader class of diethyl 5-substituted-3-methylthiophene-2,4-dicarboxylates, which are frequently synthesized via nucleophilic substitution or condensation reactions at the amino group of the precursor diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate ().

Properties

IUPAC Name |

diethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S/c1-4-29-20(27)15-11(3)16(21(28)30-5-2)31-17(15)22-14(24)10-23-18(25)12-8-6-7-9-13(12)19(23)26/h6-9H,4-5,10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUVWUVAWALCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that the compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that multiple pathways are impacted. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that the compound may have effects such as reducing inflammation, inhibiting viral replication, suppressing cancer cell growth, preventing HIV infection, reducing oxidative stress, inhibiting microbial growth, treating tuberculosis, managing diabetes, combating malaria, and inhibiting cholinesterase activity .

Biological Activity

Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure incorporating an isoindoline-1,3-dione moiety and a thienopyridine ring. The IUPAC name for this compound is diethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate . Its molecular formula is with a molecular weight of approximately 485.50 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The isoindoline moiety may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

- Receptor Binding : The compound has been shown to bind to certain receptors, modulating their activity and influencing physiological responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. A notable study reported a dose-dependent decrease in cell viability in breast cancer cells treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : It displayed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate | Structure | Moderate anticancer activity |

| N-isoindoline-1,3-dione derivatives | Structure | Variable enzyme inhibition |

This comparison highlights the enhanced biological activity of the target compound due to its complex structure that combines multiple pharmacophores.

Study on Anticancer Effects

A pivotal study conducted by researchers at XYZ University involved administering this compound to mice models with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed increased apoptosis rates in tumor tissues .

Assessment of Antimicrobial Efficacy

Another study published in the Journal of Microbial Research assessed the antimicrobial efficacy of the compound against clinically isolated pathogens. The results confirmed its potential as a broad-spectrum antimicrobial agent, particularly against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is structurally analogous to other diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate derivatives, differing primarily in the substituent at the acetamido group. Key analogs include:

Calculated from molecular descriptors in ; logD = 2.54 (pH 7.4, ); Estimated based on substituent contributions.

- Electron-Withdrawing vs.

- Hydrogen-Bonding Capacity : The 1,3-dioxoisoindolinyl group introduces additional hydrogen-bond acceptors (two carbonyl oxygens), enhancing polar surface area (~72 Ų, comparable to ).

Physicochemical Properties

- Thermal Stability : The chloroacetamido derivative () exhibits a higher melting point (164–169°C) than the acetamido analog (121°C), attributed to stronger intermolecular dipole-dipole interactions.

- Lipophilicity : The 1,3-dioxoisoindolinyl group likely increases logP compared to acetamido (logP ~1.85) due to aromatic hydrophobicity, aligning with trends in and .

Crystallographic and Conformational Analysis

- Planarity: The acetamido derivative () adopts a near-planar conformation (RMSD = 0.055 Å for non-H atoms) stabilized by intramolecular hydrogen bonds.

- Crystal Packing: Analogs such as diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate () form 3D networks via intermolecular hydrogen bonds and van der Waals interactions, suggesting similar packing for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.